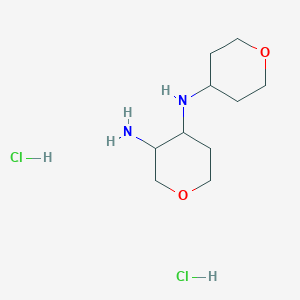

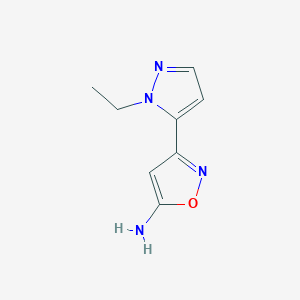

![molecular formula C13H11ClN4O B11796074 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、トリアゾロピリダジン類に属する複素環式化合物です。

合成方法

合成経路と反応条件

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンの合成は、一般的に、適切な前駆体の環化を特定の条件下で行うことで行われます。一般的な方法の1つは、2-ヒドラジノピリジンと置換芳香族アルデヒドを反応させた後、クロロメチル化を行う方法です。 反応条件は、銅や亜鉛などの触媒の使用を含むことが多く、反応は室温で行われ、高い収率が得られます .

工業生産方法

この化合物の工業生産方法は、文献ではあまりよく報告されていません。 グリーンケミストリーの原則とプロセス最適化は、環境への影響を最小限に抑え、効率を最大化しながら、合成をスケールアップするために適用されている可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by chloromethylation. The reaction conditions often include the use of catalysts such as copper and zinc, and the reactions are carried out at room temperature to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.

化学反応の分析

反応の種類

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、次のようなさまざまな化学反応を起こします。

置換反応: クロロメチル基は、求核置換反応に関与することができます。

酸化と還元: この化合物は、酸化と還元反応を起こすことができますが、特定の条件と試薬が必要です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、ハロゲン化剤、酸化剤、還元剤などがあります。反応は通常、トリアゾロピリダジン環の完全性を保つために、穏やかな条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、クロロメチル基の求核置換は、さまざまな置換誘導体の生成につながる可能性があり、一方、環化付加反応は、複雑な複素環式構造の生成につながる可能性があります .

科学研究への応用

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、いくつかの科学研究に適用されています。

科学的研究の応用

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, showing activity against various cancer cell lines.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

作用機序

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンの作用機序は、特定の分子標的との相互作用に関与しています。医薬品化学では、酵素の活性部位に結合することによりキナーゼ阻害剤として作用し、その活性を阻害します。 この阻害は、癌細胞の増殖の抑制とアポトーシスの誘導につながる可能性があります .

類似化合物との比較

類似化合物

[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: これらの化合物は、キナーゼ阻害活性も示し、トリアゾロピリダジンと構造的に類似しています.

[1,2,4]トリアゾロ[4,3-b][1,2,4,5]テトラジン系化合物: これらの化合物は、材料科学において、そのエネルギー特性のために使用されています.

独自性

3-(クロロメチル)-6-(2-メトキシフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジンは、その特定の置換パターンによって独特であり、異なる化学的および生物学的特性を与えています。そのクロロメチル基により、さらなる官能化が可能になり、有機合成における汎用性の高い中間体となっています。

特性

分子式 |

C13H11ClN4O |

|---|---|

分子量 |

274.70 g/mol |

IUPAC名 |

3-(chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C13H11ClN4O/c1-19-11-5-3-2-4-9(11)10-6-7-12-15-16-13(8-14)18(12)17-10/h2-7H,8H2,1H3 |

InChIキー |

XCTZBLFKEVZMHG-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C2=NN3C(=NN=C3CCl)C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

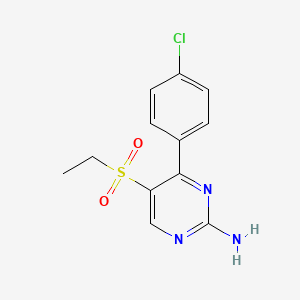

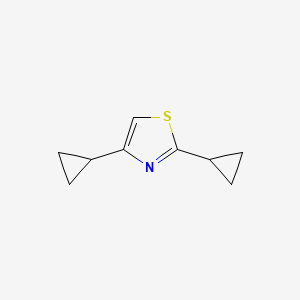

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)

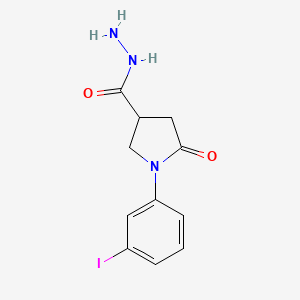

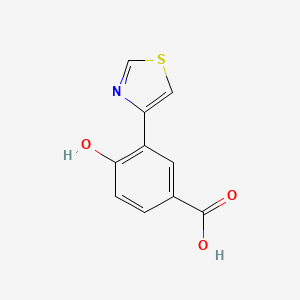

![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)

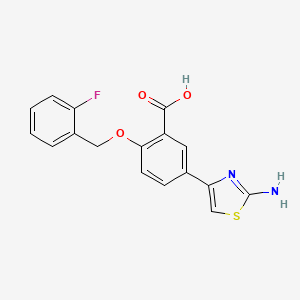

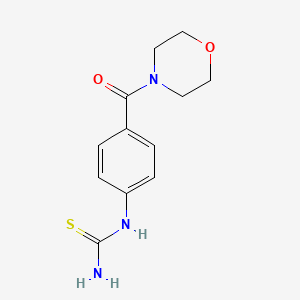

![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)